molecular formula C16H19N5OS B2998822 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034596-24-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2998822
CAS No.: 2034596-24-0
M. Wt: 329.42
InChI Key: DIJUGFHTSQQZOK-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups and a carboxamide-linked thiophene-ethyl chain.

Properties

IUPAC Name

1,3,5-trimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-15(12(2)20(3)19-11)16(22)17-9-14(13-5-8-23-10-13)21-7-4-6-18-21/h4-8,10,14H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUGFHTSQQZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Pyrazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological interactions.
  • Thiophene Ring : A sulfur-containing heterocycle that enhances the compound's electronic properties.
  • Carboxamide Group : This functional group is crucial for the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can interact with specific receptors, modulating signaling pathways associated with inflammation and cancer.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes some of the notable findings related to the biological effects of similar compounds:

Activity TypeExample CompoundsIC50 Values (µM)Reference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxyphenyl)-5...10
AnticancerVarious pyrazole derivatives0.28 - 4.2
AntimicrobialPyrazole-based compounds6.25
MAO-B Inhibition1-thiocarbamoyl 3-substituted phenyl...Comparable to indomethacin

Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory activity by inhibiting tumor necrosis factor (TNF-α) and interleukin (IL-6) at concentrations comparable to standard drugs like dexamethasone . This suggests that this compound could possess similar therapeutic potential.

Anticancer Properties

Recent advancements in drug design have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with structural similarities to our target compound have demonstrated IC50 values as low as 0.39 µM against HCT116 cancer cell lines . These findings support the hypothesis that this compound may also exhibit significant anticancer activity.

Antimicrobial Efficacy

Research has shown that various pyrazole derivatives possess antimicrobial properties against bacterial strains such as E. coli and Bacillus subtilis. These compounds were tested at concentrations around 40 µg/mL and displayed promising results . The potential for this compound to act as an antimicrobial agent warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several analogues, including:

Compound A : N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
  • Molecular Formula : C₁₇H₁₈N₅OCl
  • Molecular Weight : 343.81 g/mol
  • Key Features : Chlorobenzyl and methylpyrazole substituents enhance lipophilicity and steric bulk compared to the target compound’s thiophene-ethyl chain. The chlorine atom may improve metabolic stability but reduces solubility .
Compound B : N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
  • Molecular Formula : C₁₉H₂₃N₅OS
  • Molecular Weight : 369.5 g/mol
Compound C : (S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
  • Molecular Formula: Not explicitly stated (complex structure).
  • Key Features: Difluoromethyl and sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, contrasting with the target compound’s non-polar methyl and thiophene groups .

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~369.5 g/mol (estimated) 343.81 g/mol 369.5 g/mol
Aromatic Systems Thiophene + pyrazole Pyrazole + chlorobenzyl Thiophene + pyrazole
Substituent Effects Methyl groups (lipophilic) Chlorine (polar, stable) Cyclopropyl (strain)
Potential Applications Drug discovery, materials Anticancer agents Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as coupling pyrazole and thiophene derivatives via nucleophilic substitution or condensation. For example, describes the use of K2_2CO3_3 in DMF for similar pyrazole-thiophene hybrids, achieving yields through controlled stirring at room temperature . Column chromatography (e.g., silica gel) is critical for purification, as noted in , where triazole-pyrazole hybrids were isolated with 61% yield after 16-hour reactions at 50°C .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for confirming molecular weight and substituent positions. and emphasize NMR for verifying aromatic proton environments in pyrazole derivatives . HPLC with UV detection (e.g., C18 columns) ensures purity >95%, as referenced in (though BenchChem is excluded, standard protocols apply) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. highlights the use of biochemical reagents in proteomics, suggesting sonication or mild heating to enhance solubility . Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) are critical for optimizing storage conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?

  • Methodological Answer : Comparative SAR studies are key. For example, and demonstrate that substituent positioning (e.g., electron-withdrawing groups on phenyl rings) modulates bioactivity in pyrazole-carbothioamides . Use dose-response curves and statistical tools (e.g., ANOVA) to assess significance. If conflicting data arise, revisit assay conditions (e.g., cell line specificity, incubation time) or probe off-target effects via kinase profiling.

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